molecular formula C21H19BrN2O4 B14155555 Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 4591-05-3

Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B14155555
CAS No.: 4591-05-3
M. Wt: 443.3 g/mol
InChI Key: VNNZLGIBHWIYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound featuring a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method involves the dichlorination of an oxime substrate followed by treatment with excess base and an immobilized thiourea species. This triggers a series of events including the formation of a cyclic imine, rearrangement of the oxime into an isothiocyanate, and its subsequent elimination to render the final pyrrole product after tautomerization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate apart from similar compounds is its unique structural features, which confer specific chemical and biological properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.

Properties

CAS No.

4591-05-3

Molecular Formula

C21H19BrN2O4

Molecular Weight

443.3 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-4,6-dioxo-1-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C21H19BrN2O4/c1-2-28-21(27)18-16-15(17(23-18)12-6-4-3-5-7-12)19(25)24(20(16)26)14-10-8-13(22)9-11-14/h3-11,15-18,23H,2H2,1H3

InChI Key

VNNZLGIBHWIYBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.